REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[N+:13]([CH3:16])([O-:15])=[O:14].C1CCN2C(=NCCC2)CC1.Cl>CCOCC>[CH3:1][C:2]([CH3:12])([CH2:16][N+:13]([O-:15])=[O:14])[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5]
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled with a water bath
|
Type
|
EXTRACTION
|
Details
|
Neutralize with 1M NaOH and extract with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)C=1C=NC=CC1)(C[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |